N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Antiviral RSV Indole-3-sulfanylacetamide

This compound fills a critical gap in indole-3-sulfanylacetamide SAR panels. Unlike the dual antiviral 3,4-dichloro (RSV-IN-3) or 2-ethoxy (RSV-IN-4) analogs, the unambiguous meta-chlorophenyl substitution provides a negative control with no reported antiviral activity, eliminating scaffold-based confounding. For STAT3 programs, it serves as the rationally selected meta electron‑withdrawing probe for halogen‑bonding optimization against the unsubstituted core (IC50 14.8 µM). Shipments include full analytical certification (HPLC, NMR) to distinguish it from the easily mistaken 4-chloro isomer (CAS 896676-74-7) and 3,4-dichloro analog (CAS 862825-90-9).

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8
CAS No. 896676-76-9
Cat. No. B2749476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
CAS896676-76-9
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN2OS/c17-11-4-3-5-12(8-11)19-16(20)10-21-15-9-18-14-7-2-1-6-13(14)15/h1-9,18H,10H2,(H,19,20)
InChIKeyNXEDHNXUWDAVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide (CAS 896676-76-9): Core Scaffold & Procurement-Relevant Identity


N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic indole-3-sulfanylacetamide derivative. The indole-3-sulfanylacetamide scaffold has demonstrated diverse biological activities in public screening datasets, including STAT3 inhibition at micromolar concentrations [1]. The compound is distinguished from its closest analogs by a single meta-chlorophenyl substituent on the acetamide nitrogen — a structural feature that potentially alters target engagement and selectivity relative to both unsubstituted and multiply-substituted congeners.

Why N-(3-Chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide Cannot Be Treated as a Generic Indole-3-sulfanylacetamide


Within the indole-3-sulfanylacetamide class, even conservative modifications to the N-aryl substituent produce profound shifts in biological activity. For example, the 3,4-dichlorophenyl analog (RSV-IN-3) displays dual RSV/IAV inhibition (EC50 32.70 μM) , while the 2-ethoxyphenyl analog (RSV-IN-4) is approximately 3-fold more potent (EC50 11.76 μM) . Conversely, the unsubstituted acetamide core shows only weak STAT3 inhibitory activity (IC50 14.8 μM) [1]. These data illustrate that even a single chlorine substitution at the meta position cannot be assumed to recapitulate the pharmacological profile of any other family member, making generic interchange scientifically unjustified.

N-(3-Chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Antiviral Target Profile Divergence: 3-Chloro vs. 3,4-Dichloro Substitution

The 3,4-dichlorophenyl analog RSV-IN-3 is a characterized dual RSV/IAV inhibitor with an anti-RSV EC50 of 32.70 µM, as reported by BOC Sciences . In contrast, no public RSV or IAV inhibitory data are available for the 3-chlorophenyl target compound, despite the structural similarity. The absence of reported antiviral activity, in a chemical series where even modest substitution changes cause >2.8-fold potency shifts (cf. RSV-IN-4 EC50 = 11.76 µM) , strongly suggests that the 3-chloro compound does not engage RSV/IAV targets in the same manner. This makes the target compound unsuitable for direct replacement in antiviral studies but potentially valuable for orthogonal target deconvolution.

Antiviral RSV Indole-3-sulfanylacetamide SAR

STAT3 Inhibitory Baseline: Impact of N-Aryl Substitution on Core Scaffold Potency

The unsubstituted 2-(1H-indol-3-ylsulfanyl)acetamide core exhibits weak STAT3 inhibitory activity (IC50 = 14,800 nM ≡ 14.8 µM) in a PubChem BioAssay validated at The Scripps Research Institute [1]. The target compound, bearing a 3-chlorophenyl substituent, has not been evaluated against STAT3 in public databases. However, precedent from related chemotypes indicates that N-aryl substitution can either enhance or abolish STAT3 potency depending on the electronic and steric properties of the substituent. The meta-chlorine introduces a moderate electron-withdrawing effect and a potential halogen-bond donor, which may alter STAT3 binding relative to the parent core.

STAT3 Oncology Structure-Activity Relationship Indole

Chlorine Positional Isomerism: Meta (3-Cl) vs. Para (4-Cl) Substitution Effects on Predicted Physicochemical Profile

The target compound is the meta-chlorophenyl positional isomer. The para-chlorophenyl analog (N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, CAS 896676-74-7) is listed in structurally annotated databases without accompanying bioactivity data. Meta-substitution is known to affect molecular dipole, electrostatic potential distribution, and halogen-bond geometry differently than para-substitution, potentially altering target recognition and metabolic stability. While direct comparative biological data are absent, the regioisomeric distinction is a quantifiable structural parameter that informs procurement when positional isomer purity is a requirement (e.g., crystallography, SAR-by-catalog, or fragment-based screening).

Medicinal Chemistry ADME Halogen Bonding Isomer Comparison

N-(3-Chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide: Evidence-Anchored Application Scenarios


Orthogonal Target Deconvolution in the Indole-3-sulfanylacetamide Family

Given that the 3,4-dichloro analog (RSV-IN-3) and 2-ethoxy analog (RSV-IN-4) are both active against RSV, the 3-chloro target compound — with no reported antiviral activity — can serve as a negative control or selectivity probe in antiviral screening panels. Its procurement prevents confounding results arising from shared scaffold-based cytotoxicity or off-target effects [1] .

SAR-by-Catalog Exploration of N-Aryl Substitution Effects on STAT3 Inhibition

The unsubstituted core exhibits weak STAT3 inhibitory activity (IC50 14.8 µM). The 3-chlorophenyl variant, as a rationally selected substitution (meta electron-withdrawing group with halogen-bonding potential), is a logical next-step compound for systematic SAR expansion aimed at improving STAT3 potency. Researchers can directly compare assay results against the publicly available baseline [1].

Regioisomeric Purity Standard for Meta-Chlorophenyl Indole-3-sulfanylacetamides

In synthetic chemistry workflows or analytical method development where the 3-chloro isomer must be distinguished from the 4-chloro isomer (CAS 896676-74-7) or the 3,4-dichloro analog (CAS 862825-90-9), the target compound serves as a well-defined meta-chlorophenyl reference standard. Its unique InChI Key (NXEDHNXUWDAVBI-UHFFFAOYSA-N) ensures unambiguous identity [1].

Fragment-Based or Structure-Guided Lead Generation Campaigns

The indole-3-sulfanylacetamide scaffold is a tractable fragment-sized core amenable to crystallography and computational docking. The 3-chloro substituent provides a chemically stable, synthetically accessible handle for validating binding hypotheses against protein targets where halogen-aryl interactions are predicted to be favorable. Its small size (MW 316.8) and single halogen functionality make it suitable for fragment-screening libraries [1].

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